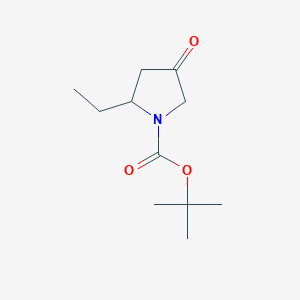

叔丁基-2-乙基-4-氧代吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1824078-97-8 . It has a molecular weight of 213.28 . The compound is in liquid form .

Molecular Structure Analysis

The InChI Code for Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is 1S/C11H19NO3/c1-5-8-6-9 (13)7-12 (8)10 (14)15-11 (2,3)4/h8H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is a liquid . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

Pharmaceutical Intermediates

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is widely used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a versatile precursor in the development of drugs. This compound is particularly valuable in the synthesis of antiviral, anticancer, and anti-inflammatory agents .

Peptide Synthesis

In peptide synthesis, Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate serves as a protecting group for amino acids. Protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the amino acid during the formation of peptide bonds. This ensures the correct sequence and structure of the resulting peptide .

Catalyst Development

This compound is also used in the development of catalysts for various chemical reactions. Its unique structure can enhance the activity and selectivity of catalysts, particularly in asymmetric synthesis. Asymmetric synthesis is essential for producing chiral molecules, which are important in the pharmaceutical industry for creating drugs with specific desired effects .

Material Science

In material science, Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is utilized in the synthesis of polymers and advanced materials. Its incorporation into polymer chains can improve the thermal stability, mechanical properties, and chemical resistance of the resulting materials. These enhanced materials have applications in coatings, adhesives, and high-performance composites .

Biological Research

In biological research, Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for investigating the structure and function of enzymes. This can lead to a better understanding of biological processes and the development of new therapeutic strategies.

These applications highlight the versatility and importance of Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Springer Link Springer Link Springer Link Springer Link : Springer Link : Springer Link

安全和危害

未来方向

As for future directions, it’s worth noting that the incorporation of the piperazine ring, which is present in Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate, is considered an important synthetic strategy in the field of drug discovery . This suggests potential future research and development opportunities involving this compound.

作用机制

Target of Action

The primary targets of “Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate”. For instance, the compound’s stability may be affected by pH levels . In acidic environments (pH < 2), the compound may undergo hydrolysis, reducing its stability . In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .

属性

IUPAC Name |

tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFCMLLJIQPRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate | |

CAS RN |

1824078-97-8 |

Source

|

| Record name | tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)

![1-(2,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)

![N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2843195.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)

![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2843200.png)

![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)

![Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2843205.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2843207.png)